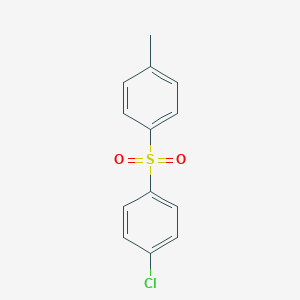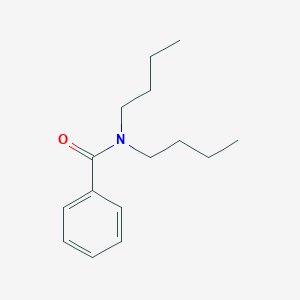
1,3-Diphenethylurea
Vue d'ensemble
Description
1,3-Diphenethylurea is a type of phenyl urea compound . It is a colorless solid that is prepared by transamidation of urea with aniline . It is a symmetrical derivative of urea . It is commonly employed as a stabilizer in double-base propellants .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .
Molecular Structure Analysis
The molecular formula of 1,3-Diphenethylurea is C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .
Physical And Chemical Properties Analysis
1,3-Diphenethylurea has a density of 1.1±0.1 g/cm³ . Its boiling point is 497.3±34.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 76.5±3.0 kJ/mol . The flash point is 186.3±25.8 °C . The index of refraction is 1.573 .
Applications De Recherche Scientifique
Anticancer Properties
1,3-Diphenethylurea quinoxaline derivatives have been synthesized and characterized. These compounds were evaluated for their cytotoxicity against several human cancer cell lines, including MGC-803, H460, T-24, HeLa, HepG2, and SMMC-7721. The results demonstrated effective cytotoxicity, particularly for compounds 2d and 2g. These derivatives may serve as potent anticancer agents .
Tubulin Polymerization Inhibition
Quinoxaline derivatives, including 1,3-diphenethylurea, have been investigated as microtubule inhibitors. Microtubules play crucial roles in cell functions such as movement, intracellular transportation, and cell division. Disrupting microtubule polymerization can lead to cell death. By targeting tubulins, these derivatives offer a new avenue for cancer treatment .
Neuroblastoma Inhibition
Montana reported that quinoxaline derivatives containing an ethylene oxide ring exhibited inhibitory activity against neuroblastoma cell lines (SK-N-SH and XK469). While this study didn’t specifically focus on 1,3-diphenethylurea, it highlights the potential of quinoxaline-based compounds in neuroblastoma treatment .
Epoxide Hydrolase Interaction
1,3-Diphenethylurea interacts with epoxide hydrolase, a protein involved in the metabolism of epoxides. Understanding this interaction could have implications for drug development and metabolism studies .
Other Pharmacological Activities
Beyond cancer research, quinoxaline derivatives have demonstrated anti-malarial, anti-inflammatory, and anti-HIV activities. Their diverse pharmacological properties make them intriguing candidates for further investigation .
Mécanisme D'action
Target of Action
The primary target of 1,3-Diphenethylurea is Epoxide hydrolase . Epoxide hydrolase is an enzyme that plays a crucial role in the metabolism of xenobiotics and drugs .
Biochemical Pathways
Given its target, it is likely involved in pathways related to the metabolism of xenobiotics and drugs .
Result of Action
It has been suggested that 1,3-diphenethylurea may have anti-inflammatory effects . It has been found to increase the concentration of 14,15-Epoxyeicosatrienoic acid (14,15-EET), an anti-inflammatory lipid mediator, by inhibiting soluble epoxyhydrolase (sEH) .
Propriétés
IUPAC Name |
1,3-bis(2-phenylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQLWVGHPWFHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203130 | |
| Record name | 1,3-Diphenethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenethylurea | |
CAS RN |
5467-84-5 | |
| Record name | N,N′-Bis(2-phenylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC25433 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIPHENETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J0Y1CP1F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the known biological activity of 1,3-Diphenethylurea?
A1: 1,3-Diphenethylurea has been identified as a Candida albicans Chitin Synthase 1 (CaCHSIp) inhibitor. [] This enzyme is crucial for the synthesis of chitin, a major component of the fungal cell wall. By inhibiting CaCHSIp, 1,3-Diphenethylurea disrupts chitin synthesis and consequently weakens the fungal cell wall, potentially leading to cell death. Interestingly, it does not inhibit the chitin synthase 2 of Saccharomyces cerevisiae, even though this enzyme is structurally and functionally analogous to CaCHSIp, highlighting its specificity. []
Q2: From which natural sources has 1,3-Diphenethylurea been isolated?
A2: 1,3-Diphenethylurea has been isolated from fermented cultures of Streptomyces cinnamonensis subsp. urethanofaciens. [] This particular strain is known to produce a variety of bioactive compounds, including other polyether antibiotics like monensin A and B. Additionally, it has also been found in Streptomyces sp. No. AM-2498. [] The isolation of this compound from different Streptomyces species suggests a potential role for this molecule in the ecology of these bacteria.
Q3: Does the structure of 1,3-Diphenethylurea relate to its activity against Candida albicans?
A3: While the provided research doesn't delve into specific structure-activity relationships for 1,3-Diphenethylurea and its analogs, it is highly probable that structural modifications could impact its activity. [] Future research exploring the synthesis and evaluation of analogs with variations in the phenethyl groups or the urea linker could provide valuable insights into the pharmacophore and potentially lead to the development of more potent and selective antifungal agents.
Q4: Besides its antifungal activity, are there other potential applications for 1,3-Diphenethylurea?
A4: Although the current research primarily focuses on the antifungal activity of 1,3-Diphenethylurea, its isolation alongside other bioactive compounds like monensin A and B from Streptomyces cinnamonensis subsp. urethanofaciens warrants further investigation. [] Exploring its potential in other therapeutic areas, such as anti-cancer or anti-parasitic activity, could unveil additional applications for this molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





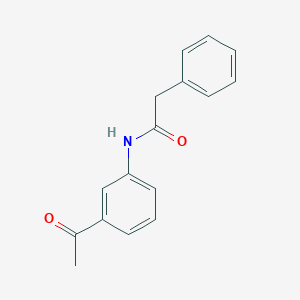

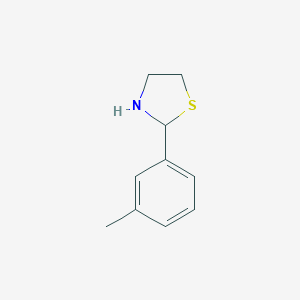
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)

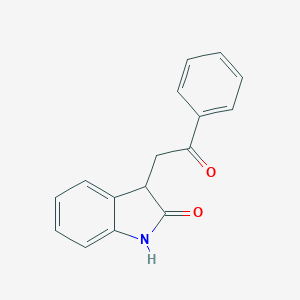
![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)

